![molecular formula C11H11F3O2 B7969292 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone](/img/structure/B7969292.png)
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis : Moskvina et al. (2015) demonstrated the use of similar compounds in the preparation of enamino ketones, leading to the synthesis of isoflavones and various heterocyclic compounds like isoxazole and pyrazoles (Moskvina, Shilin, & Khilya, 2015).
Synthesis of Trifluoromethylated Compounds : Zanatta et al. (2001) researched the synthesis of novel trifluoromethylated β-acetal-diols from reactions involving similar compounds, demonstrating their utility in the creation of complex organic structures (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).
Crystallographic and Vibrational Studies : Kumar et al. (2015) conducted detailed crystallographic and vibrational spectroscopy studies on a related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, contributing to a deeper understanding of molecular structures and properties (Kumar et al., 2015).
Pharmaceutical Applications : The synthesis and reactions of compounds structurally similar to 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone have been studied for potential applications in pharmaceuticals, such as in the synthesis of pyrrolidinones (Pimenova et al., 2003).
Polymer Synthesis : Segawa et al. (2010) demonstrated the use of similar compounds in the synthesis of hyperbranched polymers, highlighting the potential of these compounds in material science applications (Segawa, Higashihara, & Ueda, 2010).
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-4-8(16-3)5-7(2)9(6)10(15)11(12,13)14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKLMNOWBVDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C(F)(F)F)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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